molecular formula C8H17NO2 B569134 (S)-Pregabalin-d4 CAS No. 1276197-54-6

(S)-Pregabalin-d4

Cat. No.: B569134
CAS No.: 1276197-54-6
M. Wt: 163.253
InChI Key: AYXYPKUFHZROOJ-LCCDPTQESA-N
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Description

(S)-Pregabalin-d4 is a stable isotopically labeled form of Pregabalin, where four hydrogen atoms have been replaced by deuterium. This compound is designed for use in research and development as an internal standard or reference material in analytical methods, particularly in mass spectrometry-based assays. The deuterium incorporation aids in quantitative analysis by providing a distinct mass difference from the non-labeled compound. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . Specific details on its mechanism of action or specialized research applications are beyond the scope of this product information sheet. For further scientific context, researchers are advised to consult the relevant scientific literature. The product should be stored at -20°C .

Properties

CAS No.

1276197-54-6

Molecular Formula

C8H17NO2

Molecular Weight

163.253

IUPAC Name

(3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1/i4D2,5D2

InChI Key

AYXYPKUFHZROOJ-LCCDPTQESA-N

SMILES

CC(C)CC(CC(=O)O)CN

Synonyms

(3S)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid;  (S)-(+)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid;  (S)-3-(Ammoniomethyl)-5-methylhexanoate-d4;  CI 1008-d4;  Lyrica-d4;  PD 144723-d4;  Pregabalin-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for S Pregabalin D4

Stereoselective Synthesis of (S)-Pregabalin Precursors

Various strategies have been developed to establish the critical (S)-stereochemistry in pregabalin (B1679071) synthesis, often involving the preparation of chiral intermediates.

Organocatalysis offers a metal-free and often environmentally benign approach to asymmetric synthesis. Chiral thiourea (B124793) catalysts, for instance, have been employed in the stereoselective Michael addition of diethyl malonate to nitroalkenes, yielding precursors for (S)-Pregabalin beilstein-journals.orgnih.gov. Similarly, squaramide catalysts have demonstrated high enantioselectivity in conjugate additions, providing access to chiral intermediates google.com.

Isotopic Incorporation Strategy: To achieve the α,α-d2 labeling on the carboxylic acid precursor, diethyl malonate-d2 can be utilized as the nucleophile in these Michael addition reactions . The methylene (B1212753) group of diethyl malonate directly forms the α-carbon of the pregabalin backbone. If the reaction is performed in a deuterated solvent (e.g., D2O) under conditions that promote proton exchange, deuterium (B1214612) incorporation at other labile positions might also occur.

Chiral auxiliary-based methods, particularly those employing Evans' oxazolidinones, have been instrumental in the stereoselective synthesis of (S)-Pregabalin researchgate.netgoogle.comresearchgate.net. These strategies typically involve the alkylation of an enolate derived from an auxiliary-bound precursor.

Isotopic Incorporation Strategy: The α,α-d2 labeling can be efficiently achieved by using diethyl malonate-d2 as the alkylating agent or by forming the enolate from a deuterated malonate derivative. For example, alkylation of an auxiliary-bound glycine (B1666218) equivalent with a deuterated isobutyl halide, or alkylation of a deuterated malonate derivative with an appropriate electrophile, can introduce deuterium at the desired α-carbon position . The sequence often involves subsequent decarboxylation and functional group transformations to yield the pregabalin skeleton.

Asymmetric hydrogenation is a powerful method for introducing chirality. A common route involves the enantioselective hydrogenation of a 3-cyano-5-methylhex-3-enoic acid derivative using rhodium catalysts with chiral phosphine (B1218219) ligands (e.g., Rh-Me-DuPHOS) researchgate.netresearchgate.netgoogle.comd-nb.info. This step yields a chiral cyano ester, which is then reduced to the amine.

Isotopic Incorporation Strategy: To achieve the aminomethyl-d2 labeling, the reduction of the nitrile intermediate (-CN) to the aminomethyl group (-CH2NH2) can be performed using deuterated hydrogen gas (D2) over a heterogeneous catalyst like Raney Nickel or Palladium on carbon researchgate.netgoogle.com. This process would lead to the incorporation of deuterium at the methylene carbon, forming the -CD2-NH2 moiety. For the α,α-d2 labeling, a precursor synthesized using deuterated malonates (as described in 2.1.1 and 2.1.2) would be required prior to the hydrogenation step.

Biocatalysis offers highly selective and environmentally friendly routes. Enzymes such as lipases and esterases are used for the kinetic resolution of racemic intermediates like 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) nih.govacs.orgresearchgate.net. Ene-reductases have also been explored for the asymmetric reduction of β-cyanoacrylate esters acs.orggoogle.comclearsynth.com.

Isotopic Incorporation Strategy: Biocatalytic reactions often utilize aqueous media. Performing these transformations in heavy water (D2O) can facilitate deuterium exchange at labile positions. For the α,α-d2 labeling, using deuterated substrates derived from malonate-d2 (as discussed previously) in conjunction with biocatalytic steps is feasible. For the aminomethyl-d2 labeling, if an ene-reductase-catalyzed reduction of a precursor is employed, using deuterated cofactors or performing the reaction in D2O might introduce deuterium. Specifically, the reduction of a nitrile precursor using a deuterated cofactor or in D2O could potentially lead to the desired aminomethyl-d2 moiety google.comclearsynth.com.

Enzyme-mediated reductive amination, particularly using transaminases, is another viable route to chiral amines. This process can convert carbonyl compounds into amines with high stereoselectivity acs.orggoogle.comresearchgate.net.

Isotopic Incorporation Strategy: To achieve the aminomethyl-d2 labeling, the amination reaction could be performed using a deuterated amine source (e.g., ND3, if applicable to the specific enzyme and substrate) or by conducting the reaction in D2O. If the precursor is an aldehyde or ketone that is converted to the aminomethyl group, using deuterated reducing agents or performing the reaction in D2O could lead to deuterium incorporation at the methylene carbon.

Utilizing readily available chiral starting materials from the "chiral pool" can simplify stereoselective synthesis. While not explicitly detailed for pregabalin-d4 in the reviewed literature, routes starting from chiral precursors like D-mannitol have been reported for (S)-Pregabalin acs.org.

Isotopic Incorporation Strategy: If a deuterated chiral pool precursor is available or can be synthesized, it can serve as a direct source of deuterium. Alternatively, standard synthetic transformations applied to a chiral pool precursor can be modified using deuterated reagents to introduce deuterium at specific positions, as the carbon skeleton is already established with the correct stereochemistry.

Synthesis of (S)-Pregabalin-d4: Integrating Deuteration

The synthesis of this compound, specifically (S)-3-(aminomethyl-d2)-5-methylhexanoic-2,2-d2 acid, requires a strategy that addresses both the α,α-d2 and the aminomethyl-d2 labeling. A plausible approach would integrate deuteration early in the synthesis.

One potential route could involve:

α,α-d2 Labeling: Utilizing diethyl malonate-d2 in an organocatalytic Michael addition or a chiral auxiliary-mediated alkylation to build the carbon backbone, thereby introducing deuterium at the α-carbon position.

Aminomethyl-d2 Labeling: Subsequently, a nitrile intermediate formed from this deuterated precursor could undergo reduction using deuterated hydrogen gas (D2) or a deuterated reducing agent. This would convert the nitrile (-CN) to the aminomethyl group (-CD2NH2), completing the d4 labeling.

Alternatively, starting with a deuterated building block that already contains the required deuterium atoms, such as a deuterated isovaleric acid derivative or a deuterated malonate, and then applying established asymmetric synthesis routes would be a direct strategy. The use of 4-[2H11]methylvaleric acid as a starting material for deuterium-labeled pregabalin has been reported, although the specific labeling pattern was not detailed in that context researchgate.netgoogle.com.

Compound List

(S)-Pregabalin

(S)-3-(aminomethyl)-5-methylhexanoic acid

this compound

(S)-3-(aminomethyl-d2)-5-methylhexanoic-2,2-d2 acid

Diethyl malonate

Diethyl malonate-d2

3-Cyano-5-methylhex-3-enoic acid

(S)-3-Cyano-5-methylhexanoate

2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)

(S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA)

3-Isobutylglutaric anhydride (B1165640)

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

4-[2H11]methylvaleric acid

Heavy water (D2O)

Deuterium gas (D2)

Deuterated ammonia (B1221849) (ND3)

Enzyme-Mediated Stereoselective Reductive Amination

Deuterium Labeling Strategies for this compound

The synthesis of this compound involves the strategic introduction of deuterium atoms at specific positions within the pregabalin molecule. These labeled compounds are essential for accurate quantification and pharmacokinetic studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) clearsynth.comveeprho.comresearchgate.net.

Specific Deuteration Sites

This compound is characterized by the presence of four deuterium atoms, specifically located at the alpha-carbon adjacent to the carboxyl group and within the aminomethyl moiety. The chemical name (S)-3-(aminomethyl-d2)-5-methylhexanoic-2,2-d2 acid precisely defines these positions of isotopic enrichment veeprho.comsynzeal.comlgcstandards.comvwr.com.

Table 1: Deuteration Sites in this compound

Position in Pregabalin StructureDeuteration StatusChemical Description
Alpha-carbon (C2)D₂Hexanoic-2,2-d₂ acid
Aminomethyl group (C attached to -NH₂)D₂Aminomethyl-d₂

The structure can be represented by the SMILES string: [2H]C([2H])(N)C@@HC)C([2H])([2H])C(=O)O lgcstandards.com. This specific labeling pattern is critical for its utility as an internal standard, as it mimics the chemical behavior of the parent drug while possessing a distinct mass that allows for differentiation in mass spectrometry veeprho.comresearchgate.net.

Advanced Isotopic Exchange and Synthesis Methods

The synthesis of deuterated compounds like this compound typically employs one of two primary strategies: either the use of deuterated starting materials or reagents in a de novo synthesis, or the application of isotopic exchange reactions on the pre-formed molecule or an intermediate mdpi.com.

Given the specific labeling pattern of this compound, synthetic routes would likely involve precursors already bearing deuterium at the designated positions. For instance, to achieve the hexanoic-2,2-d2 moiety, a synthetic pathway might utilize a deuterated malonate derivative or a similar building block where the alpha-carbon is pre-labeled with deuterium researchgate.net. Similarly, the aminomethyl-d2 group could be introduced by employing a deuterated amine source or by reducing a nitrile precursor with a deuterated reducing agent.

While direct H-D exchange reactions using catalysts like palladium on carbon (Pd/C) in the presence of deuterium oxide (D₂O) are general methods for introducing deuterium into organic molecules mdpi.com, achieving site-specific labeling with high isotopic enrichment at precise locations often favors synthetic routes employing deuterated precursors. These methods are designed to ensure that the deuterium atoms are incorporated at the intended positions with high fidelity, which is paramount for their function as analytical standards in sensitive quantitative assays clearsynth.comveeprho.com. The synthesis is carefully controlled to maintain the (S)-stereochemistry of the molecule, as pregabalin is administered as a single enantiomer researchgate.netgoogle.com.

The primary application of this compound lies in its role as an internal standard for bioanalytical methods. Its use enhances the accuracy and reliability of drug quantification in biological samples, such as plasma or urine, by compensating for variations in sample preparation, extraction, and instrumental analysis veeprho.comresearchgate.net.

Advanced Analytical Applications of S Pregabalin D4 in Preclinical Research

Development and Validation of Bioanalytical Methods Using (S)-Pregabalin-d4 as an Internal Standard

Sample Preparation Techniques (e.g., solid-phase extraction, protein precipitation)

Fluorometric Ultra-High Performance Liquid Chromatography (UHPLC) Methods

Fluorometric detection offers high sensitivity and selectivity for the analysis of analytes, and pregabalin (B1679071) can be rendered fluorescent through derivatization. This compound is employed as an internal standard in such fluorometric UHPLC methods to ensure the accuracy of quantitative measurements. These methods typically involve a pre-column derivatization step to introduce a fluorophore onto the pregabalin molecule, followed by chromatographic separation and detection using a fluorescence detector. The deuterated standard, this compound, behaves similarly to the analyte during sample preparation and chromatography but is distinguished by its mass, allowing for its specific detection and quantification alongside the native pregabalin. This approach is vital for obtaining reliable data in preclinical settings.

Table 1: Fluorometric UHPLC Method Parameters for Pregabalin Analysis using this compound

ParameterValueSource
Method TypeFluorometric UHPLC researchgate.net
Internal StandardThis compound researchgate.net
Derivatization Agent4-fluoro-7-nitrobenzofurazan (NBD-F) nih.gov
ColumnPoroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or similar octadecylsilyl column researchgate.netnih.gov
Mobile PhaseIsocratic (specific composition not detailed in relevant abstracts) researchgate.netnih.gov
DetectionFluorescence Detector (Excitation: 470 nm, Emission: 530 nm) nih.gov
Linear Range20-16000 ng/mL (in plasma) researchgate.net
Lower Limit of Quant.Not specified for this specific method with this compound; reported as 0.05 mcg/mL (50 ng/mL) in a similar fluorometric method nih.gov researchgate.netnih.gov
Accuracy (Intra-assay)Not specified in researchgate.net for this specific method; reported within 4.3% in a similar fluorometric method nih.gov researchgate.netnih.gov
Precision (Intra-assay)Not specified in researchgate.net for this specific method; reported within 4.3% in a similar fluorometric method nih.gov researchgate.netnih.gov

Quantitative Preclinical Pharmacokinetic and Disposition Studies

The application of this compound is central to quantitative preclinical pharmacokinetic and disposition studies, enabling researchers to accurately determine the ADME properties of pregabalin in various animal models. Its role as a stable isotope-labeled internal standard is critical for achieving the necessary precision and accuracy in bioanalytical assays, particularly those employing liquid chromatography coupled with mass spectrometry (LC-MS/MS).

Assessment of (S)-Pregabalin in Animal Biological Matrices (e.g., rat plasma, tissues)

This compound is routinely used as an internal standard in the quantification of pregabalin in animal biological matrices, most notably in rat plasma. Validated bioanalytical methods, often utilizing solid-phase extraction (SPE) followed by LC-MS/MS, are employed for this purpose. These methods are designed to be sensitive and specific, allowing for the determination of pregabalin concentrations over a wide dynamic range. Studies have demonstrated that pregabalin crosses the blood-brain barrier in preclinical species, including rats europa.eu, making the accurate quantification in plasma and potential tissue analysis crucial for understanding its central nervous system exposure.

Table 2: LC-MS/MS Method Parameters for Pregabalin Quantification in Rat Plasma using this compound

ParameterValueSource
Method TypeLC-MS/MS (HPLC-MS/MS) researchgate.nettandfonline.com
Internal StandardThis compound researchgate.nettandfonline.com
Biological MatrixRat Plasma researchgate.nettandfonline.com
Sample PreparationSolid Phase Extraction (SPE) researchgate.nettandfonline.com
ColumnThermo Hypurity C18 (4.6 mm × 150 mm, 5.0 µm) researchgate.nettandfonline.com
Mobile PhaseIsocratic (specific composition not detailed in relevant abstracts) researchgate.nettandfonline.com
DetectionMass Spectrometry (API-4000 system, positive ionization mode) researchgate.nettandfonline.com
Run Time3.5 minutes researchgate.nettandfonline.com
Linear Range0.50–20000.00 ng/mL researchgate.nettandfonline.com
Recovery (Pregabalin)86.49% researchgate.nettandfonline.com
Recovery (Pregabalin-d4)86.57% researchgate.nettandfonline.com
Precision (% CV)Intra-run: 1.05 to 4.81%, Inter-run: 1.57 to 3.90% researchgate.nettandfonline.com
AccuracyMethod validation confirms accuracy within acceptable limits researchgate.nettandfonline.com

These validated methods, employing this compound, have been successfully applied to pharmacokinetic studies in rat plasma, enabling the determination of key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) researchgate.nettandfonline.comresearchgate.net.

Preclinical Pharmacodynamics and Molecular Targets of S Pregabalin Context for Labeled Analog Research

Ligand Binding Studies to Voltage-Gated Calcium Channel Alpha-2-delta Subunits

Pregabalin (B1679071) exhibits high-affinity binding to the α2δ subunits of VGCCs nih.govwikipedia.orgresearchgate.net. These subunits are auxiliary proteins associated with the ion-conducting α1 subunit, playing a role in channel trafficking and function. Pregabalin is considered a potent and selective ligand for both α2δ-1 and α2δ-2 subtypes drugbank.comresearchgate.net.

The α2δ-1 subunit is identified as the principal binding protein for pregabalin within the central nervous system (CNS), with significant expression in regions such as the neocortex, hippocampus, amygdala, and spinal cord nih.gov. The interaction with α2δ-1 is essential for pregabalin's analgesic and anticonvulsant efficacy researchgate.netnih.gov. This binding event modulates calcium channel function, leading to a reduction in the influx of calcium ions into presynaptic terminals researchgate.netwikipedia.orgresearchgate.net. Upregulation of the α2δ-1 subunit has been implicated in the pathogenesis of neuropathic pain, potentially contributing to increased synaptogenesis and neuronal network hyperexcitability frontiersin.org.

Studies utilizing genetic modifications have provided critical insights into the specific binding site of pregabalin. A key finding involves a mutation where arginine at position 217 of the α2δ-1 protein is substituted with alanine (B10760859) (R217A). This specific amino acid change significantly reduces pregabalin's binding affinity to the α2δ-1 subunit nih.govpharmgkb.orgnih.govpnas.org.

Table 1: Pregabalin Binding Affinity in Mouse Neocortex

Mouse GenotypePregabalin Binding (fmol/mg protein)
Wild-type (WT)353 ± 48
R217A Mutant49 ± 3

*Data adapted from pnas.org.

Alpha-2-delta Type 1 Protein Interaction

Modulation of Neurotransmitter Release Mechanisms

By binding to the α2δ subunits of VGCCs, pregabalin effectively reduces calcium influx into presynaptic terminals. This reduction in intracellular calcium subsequently curtails the release of various excitatory neurotransmitters, a process fundamental to its pharmacological actions researchgate.netkoreamed.orgcancer.govwikipedia.orgnih.govresearchgate.netdrugbank.com.

Pregabalin has been shown to inhibit the release of several key excitatory neurotransmitters implicated in pain and neuronal hyperexcitability:

Glutamate (B1630785): Pregabalin significantly reduces the release of glutamate, the primary excitatory neurotransmitter in the CNS, across various in vitro and ex vivo models, including neocortical slices and spinal cord tissues researchgate.netresearchgate.netcancer.govwikipedia.orgnih.govresearchgate.netrsc.orgharvard.edumdpi.com. Furthermore, it enhances the activity of glutamate transporters, thereby increasing glutamate clearance from the synaptic cleft researchgate.netnih.gov.

Substance P: The release of substance P, a neuropeptide involved in pain transmission, is inhibited by pregabalin koreamed.orgcancer.govwikipedia.orgnih.govresearchgate.netrsc.orgjvsmedicscorner.comresearchgate.netnih.gov. This effect is particularly pronounced under conditions of inflammation or following activation of protein kinase C nih.gov.

Calcitonin Gene-Related Peptide (CGRP): Similar to substance P, pregabalin also attenuates the release of CGRP from spinal tissues, especially in the presence of inflammation nih.govresearchgate.netnih.govresearchgate.netnih.gov.

Norepinephrine (B1679862): Pregabalin has demonstrated an ability to reduce the release of norepinephrine (noradrenaline) koreamed.orgcancer.govwikipedia.orgresearchgate.netjvsmedicscorner.com.

Other Neurotransmitters: Evidence also suggests that pregabalin can inhibit the release of serotonin (B10506) and dopamine (B1211576) cancer.govwikipedia.orgjvsmedicscorner.com.

Table 2: Neurotransmitters Modulated by Pregabalin

NeurotransmitterEffect of PregabalinKey References
GlutamateInhibition researchgate.netresearchgate.netcancer.govwikipedia.orgnih.govresearchgate.netrsc.orgharvard.edumdpi.com
Substance PInhibition koreamed.orgcancer.govwikipedia.orgnih.govresearchgate.netrsc.orgjvsmedicscorner.comresearchgate.netnih.gov
CGRPInhibition nih.govresearchgate.netnih.govresearchgate.netnih.gov
NorepinephrineInhibition koreamed.orgcancer.govwikipedia.orgresearchgate.netjvsmedicscorner.com
SerotoninInhibition cancer.govwikipedia.orgjvsmedicscorner.com
DopamineInhibition cancer.govwikipedia.orgjvsmedicscorner.com

Inhibition of Excitatory Neurotransmitter Release (e.g., glutamate, substance P, calcitonin gene-related peptide, norepinephrine)

Investigation of Other Potential Molecular Pathways

Beyond its primary interaction with α2δ subunits and subsequent impact on neurotransmitter release, pregabalin's preclinical profile suggests involvement in other molecular pathways:

Potassium Channels: Modulation of certain potassium channels, such as ATP-sensitive potassium (KATP) channels, has been reported. This interaction may contribute to pregabalin's anti-nociceptive effects by further reducing neuronal excitability and neurotransmitter release nih.gov.

Excitatory Amino Acid Transporters (EAATs): Pregabalin may enhance the activity of EAATs, which are responsible for clearing glutamate from the synaptic cleft, thereby contributing to reduced glutamatergic signaling researchgate.netnih.gov.

Inflammatory Pathways: Some research indicates that pregabalin might modulate pro-inflammatory pathways, potentially through the inhibition of NF-κB signaling, although this mechanism is less extensively characterized compared to its α2δ subunit interactions frontiersin.org.

Neuronal Plasticity: Observations of pregabalin-induced changes in gray matter density in the insula have led to hypotheses regarding its potential to alter synaptic plasticity epistemonikos.org. Preclinical data also suggest that pregabalin may inhibit the induction of glutamatergic synapses by astrocytes epistemonikos.org.

Role in Mediating Inflammatory Processes in Preclinical Models

Pregabalin exhibits notable anti-inflammatory effects in various preclinical models, contributing to its therapeutic utility in conditions involving inflammation and pain. spandidos-publications.comnih.govnih.govarchivesofrheumatology.org Research indicates that pregabalin can inhibit the release of inflammatory neuropeptides, such as substance P (SP), which are key mediators in neurogenic inflammation and pain signaling. nih.govnih.gov This inhibition is partly achieved through the suppression of the NF-κB pathway, a critical regulator of inflammatory gene expression, and by reducing the nuclear translocation of its p65 subunit. nih.gov Furthermore, pregabalin has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and reduce the expression of cyclooxygenase-2 (COX-2), thereby diminishing the synthesis of pro-inflammatory cytokines. nih.gov

Studies utilizing cell lines have demonstrated that pregabalin can suppress the production of interleukin-6 (IL-6) and interleukin-8 (IL-8) induced by substance P, likely by inhibiting the signaling cascades involving p38 MAPK and NF-κB. spandidos-publications.com In vivo, pregabalin has been observed to reduce serum levels of pro-inflammatory cytokines, including IL-6 and tumor necrosis factor-alpha (TNF-α), in animal models of acute inflammation, such as carrageenan-induced paw edema. nih.govarchivesofrheumatology.org These anti-inflammatory actions may also underpin pregabalin's neuroprotective effects, as it has been linked to the inhibition of lipid peroxidation and the attenuation of cellular apoptosis in certain preclinical contexts. nih.gov The α2δ-1 subunit, pregabalin's primary molecular target, is also recognized for its role in inflammatory processes, as its expression is known to increase during inflammation. nih.gov

Binding Affinities of Pregabalin to α2δ Subunits

Pregabalin demonstrates high-affinity and selective binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. These interactions are considered essential for its pharmacological activity. The following table summarizes key binding data from preclinical studies:

Target SubunitBinding Affinity (Ki/IC50)NotesReference
α2δ-1 (pig brain)IC50: 0.037 µMDisplacing [3H]-gabapentin binding in vitro fda.gov
α2δ-1 (pig brain, recombinant)Ki: 0.042 µMHigh-affinity binding site fda.gov
α2δ-2 (human brain, recombinant)Ki: 0.044 µMHigh-affinity binding site fda.gov
Voltage-gated calcium channel α2δ subunit (general)-Six times more potent than gabapentin (B195806) in binding affinity clevelandclinicmeded.com

Compound List

(S)-Pregabalin-d4

(S)-Pregabalin

Pregabalin

Gabapentin

Glutamate

Substance P (SP)

Norepinephrine

Calcitonin Gene-Related Peptide (CGRP)

Gamma-aminobutyric acid (GABA)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Tumor Necrosis Factor-alpha (TNF-α)

p38 mitogen-activated protein kinase (p38 MAPK)

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)

Emerging Research Avenues for S Pregabalin D4

Integration of Deuterated Analogs in Systems Biology and Metabolomics Research

Deuterated compounds, such as (S)-Pregabalin-d4, are foundational to modern systems biology and metabolomics research. These fields aim to comprehensively understand biological systems by analyzing the complete set of metabolites (metabolomics) and their interactions within a biological context (systems biology). Stable isotope-labeled internal standards are indispensable for quantitative mass spectrometry-based analyses, which are central to these disciplines ( researchgate.net, preprints.org). By providing a chemically identical yet mass-distinguishable reference, this compound allows researchers to accurately quantify pregabalin (B1679071) or its related metabolites in complex biological matrices, thereby accounting for variations in sample preparation, ionization efficiency, and detector response ( preprints.org). This precision is crucial for building robust metabolic profiles and understanding the dynamic interplay of biochemical pathways in health and disease. The ability to reliably measure specific analytes within a complex biological system supports the development of comprehensive models of cellular and organismal function.

Application in Advanced Imaging Techniques for Target Engagement Studies

While this compound itself is not an imaging agent, its role as a highly accurate internal standard is vital for analytical methodologies that support advanced imaging techniques for target engagement studies. Target engagement studies aim to confirm that a drug reaches its intended biological target and interacts with it. This often involves quantifying drug concentrations in specific tissues or cellular compartments where the target is located. Analytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are frequently employed to measure drug levels in biological samples obtained during preclinical or clinical studies, which may also involve imaging modalities like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI) ( nih.gov). The precision offered by using a deuterated standard like this compound in these bioanalytical assays ensures the reliability of pharmacokinetic data, which can then be correlated with imaging findings to assess drug distribution and target occupancy. For instance, understanding the precise concentration of pregabalin in brain regions relevant to its mechanism of action is critical for interpreting neuroimaging data related to its efficacy ( nih.gov).

Development of Novel Analytical Probes for In Vitro and Ex Vivo Studies

This compound is predominantly utilized as a stable isotope-labeled internal standard, acting as a critical analytical probe in both in vitro and ex vivo research settings ( veeprho.com, lgcstandards.com, lgcstandards.com, researchgate.net, researchgate.net, vivanls.com). In quantitative bioanalysis, especially using techniques like LC-MS/MS, internal standards are essential for accurate and precise measurement of analytes in complex biological matrices such as plasma, serum, or tissue homogenates ( researchgate.net, researchgate.net). This compound exhibits nearly identical chemical and physical properties to unlabeled pregabalin, differing only in its isotopic composition, which allows for its distinct detection by mass spectrometry. This characteristic enables it to compensate for variations introduced during sample preparation, extraction, and instrumental analysis, thereby improving the accuracy and reliability of quantitative results ( researchgate.net, researchgate.net). Its application as an internal standard is well-established in pharmacokinetic studies, drug metabolism investigations, and therapeutic drug monitoring, where precise quantification is paramount ( veeprho.com, researchgate.net).

Investigating Isotope Effects on Enzyme Kinetics and Reaction Mechanisms

The substitution of hydrogen with deuterium (B1214612) in a molecule can lead to observable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE) ( advancedsciencenews.com, researchgate.net, wikipedia.org, princeton.edu). This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, resulting in different vibrational frequencies and zero-point energies ( advancedsciencenews.com, researchgate.net, wikipedia.org). If the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction or metabolic pathway, replacing hydrogen with deuterium can slow down the reaction rate ( advancedsciencenews.com, researchgate.net, google.com, wikipedia.org). This effect, termed the deuterium kinetic isotope effect (DKIE), is a valuable tool for elucidating reaction mechanisms and can be strategically employed in drug discovery to enhance metabolic stability and improve pharmacokinetic profiles ( advancedsciencenews.com, researchgate.net, google.com, nih.gov). While specific studies detailing the KIE of this compound are not extensively documented in the provided search results, the compound's deuterated nature presents a direct opportunity to investigate how deuterium substitution influences its metabolism by specific enzymes, such as cytochrome P450 isoforms, or its interaction with other biological targets. Such investigations could reveal insights into the enzymatic pathways involved in pregabalin's biotransformation and the potential benefits of deuteration for modulating its drug metabolism and pharmacokinetic properties.

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